Alprazolam-d8
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Overview
Description
Alprazolam-d8 is a small-molecule drug that acts as an agonist for the GABAA receptor. This receptor responds to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. By enhancing GABA’s effects, this compound exhibits anxiolytic (anti-anxiety), sedative, and anticonvulsant properties. It is primarily used to treat anxiety disorders and panic attacks. Interestingly, it has also shown efficacy in certain epilepsy-related anxiety conditions and asthma .
Preparation Methods
Alprazolam-d8 can be synthesized using various routes. one common method involves the modification of Alprazolam (the non-deuterated form). Deuterium atoms (d8) are introduced at specific positions to create this compound. Industrial production methods typically involve efficient synthetic processes to achieve high yields.
Chemical Reactions Analysis
Alprazolam-d8, like its non-deuterated counterpart, undergoes reactions typical of benzodiazepines. These reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary but often involve metal catalysts, hydrides, and halogens. Major products formed include derivatives with altered substitution patterns or deuterium incorporation.
Scientific Research Applications
Researchers explore Alprazolam-d8 in various fields:
Medicine: Beyond anxiety treatment, it may have applications in epilepsy management.
Neuroscience: Studying its effects on GABAA receptors sheds light on neuronal signaling.
Pharmacology: Investigating its pharmacokinetics and interactions.
Industry: Quality control in drug manufacturing.
Mechanism of Action
Alprazolam-d8’s mechanism involves binding to GABAA receptors, enhancing GABA-mediated inhibition. This leads to neuronal hyperpolarization, reducing anxiety and promoting relaxation. Molecular targets include specific subunits of the GABAA receptor.
Comparison with Similar Compounds
Alprazolam-d8’s uniqueness lies in its deuterium labeling. Similar compounds include Alprazolam (non-deuterated), Diazepam, and Lorazepam.
Properties
CAS No. |
2749394-85-0 |
---|---|
Molecular Formula |
C17H13ClN4 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
VREFGVBLTWBCJP-JGUCLWPXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
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